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molecular formula C12H8Cl2O2S B033224 4,4'-Dichlorodiphenyl sulfone CAS No. 80-07-9

4,4'-Dichlorodiphenyl sulfone

Cat. No. B033224
M. Wt: 287.2 g/mol
InChI Key: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Patent
US04558161

Procedure details

To 112 g (1 mole) of chlorobenzene was added 123 g (1.1 moles) of chlorosulfonic acid at 10° to 20° C. After the addition, while being maintained at 20° to 30° C., the mixture was stirred for 3 hours to complete the reaction. A 0.1 mole quantity of the unreacted chlorobenzene was recovered in the same manner as in Example 1 and 32 g of 4,4'-dichlorodiphenylsulfone was obtained in 25% yield. M.P. 148.5° to 149.5° C. Purity of 99.8%.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[S:9]([OH:12])(=O)=[O:10]>>[CH:4]1[C:5]([S:9]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:12])=[O:10])=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
123 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
while being maintained at 20° to 30° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
A 0.1 mole quantity of the unreacted chlorobenzene was recovered in the same manner as in Example 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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